Cas no 82131-05-3 (4-Iodobutyl Pivalate)

4-Iodobutyl Pivalate structure
4-Iodobutyl Pivalate structure
Produktname:4-Iodobutyl Pivalate
CAS-Nr.:82131-05-3
MF:C9H17IO2
MW:284.134555578232
MDL:MFCD11502135
CID:1056335
PubChem ID:11832941

4-Iodobutyl Pivalate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Iodobutyl Pivalate
    • (4-Iodobutyl)Pivalate
    • 4-iodobutyl 2,2-dimethylpropanoate
    • 4-Iodobutyl 2,2-dimethylpropanoate (ACI)
    • 2,2-Dimethyl-propionic acid 4-iodo-butyl ester
    • 82131-05-3
    • MFCD11502135
    • AKOS024438822
    • AS-32246
    • (4-IODOBUTYL) PIVALATE
    • CS-0455905
    • SY008615
    • DTXSID30474199
    • Propanoic acid, 2,2-dimethyl-, 4-iodobutyl ester
    • MDL: MFCD11502135
    • Inchi: 1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3
    • InChI-Schlüssel: MGIGUULSKMFMTP-UHFFFAOYSA-N
    • Lächelt: O=C(C(C)(C)C)OCCCCI

Berechnete Eigenschaften

  • Genaue Masse: 284.02733g/mol
  • Monoisotopenmasse: 284.02733g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 138
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 26.3Ų
  • XLogP3: 3.5

Experimentelle Eigenschaften

  • Flammpunkt: 112.269℃

4-Iodobutyl Pivalate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
I737148-500mg
4-Iodobutyl Pivalate
82131-05-3
500mg
$ 135.00 2022-06-04
eNovation Chemicals LLC
D910651-1g
4-Iodobutyl Pivalate
82131-05-3 >95%
1g
$100 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526572-250mg
4-Iodobutyl pivalate
82131-05-3 98%
250mg
¥435.00 2024-07-28
eNovation Chemicals LLC
D106038-25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
25g
$2664 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526572-1g
4-Iodobutyl pivalate
82131-05-3 98%
1g
¥1012.00 2024-07-28
eNovation Chemicals LLC
D106038-25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
25g
$2664 2025-02-20
eNovation Chemicals LLC
D910651-10g
4-Iodobutyl Pivalate
82131-05-3 >95%
10g
$455 2025-02-26
eNovation Chemicals LLC
D106038-25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
25g
$2664 2025-02-27
eNovation Chemicals LLC
D106038-0.25g
(4-Iodobutyl) Pivalate
82131-05-3 97%
0.25g
$200 2023-09-02
TRC
I737148-100mg
4-Iodobutyl Pivalate
82131-05-3
100mg
$ 65.00 2022-06-04

4-Iodobutyl Pivalate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Referenz
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Referenz
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Referenz
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 1 - 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations
Bull, James A.; et al, Journal of Organic Chemistry, 2008, 73(20), 8097-8100

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium iodide ,  (Trifluoromethyl)trimethylsilane Catalysts: Cuprous iodide Solvents: Water ;  12 h, 150 °C
Referenz
Cu-Catalyzed Dual C-O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester
Lu, Dong; et al, Organic Letters, 2022, 24(15), 2826-2831

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Selective cleavage of ethers by sodium iodide and acyl chloride
Oku, Akira; et al, Tetrahedron Letters, 1982, 23(6), 681-4

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ,  Tetrahydrofuran ;  2 - 10 °C; 2 h, 10 °C; 15 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Development of an Efficient and Scalable Process of a Respiratory Syncytial Virus Inhibitor
Provencal, David P.; et al, Organic Process Research & Development, 2004, 8(6), 903-908

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ;  2.5 h, rt
1.3 1.5 h, rt
Referenz
Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter
Duran-Pena, Maria Jesus; et al, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 < 5 min, rt
Referenz
Synthesis of n-alkyl terminal halohydrin esters from acid halides and cyclic ethers or thioethers under solvent- and catalyst-free conditions
Venkatesham, Kunuru; et al, RSC Advances, 2014, 4(94), 51991-51994

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium iodide ;  10 min, rt
2.1 < 5 min, rt
Referenz
Synthesis of n-alkyl terminal halohydrin esters from acid halides and cyclic ethers or thioethers under solvent- and catalyst-free conditions
Venkatesham, Kunuru; et al, RSC Advances, 2014, 4(94), 51991-51994

4-Iodobutyl Pivalate Raw materials

4-Iodobutyl Pivalate Preparation Products

4-Iodobutyl Pivalate Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82131-05-3)4-Iodobutyl Pivalate
A21966
Reinheit:99%
Menge:25g
Preis ($):1327.0